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Compound of Interest

Compound Name: Calicene

CAS No.: 6249-23-6

Cat. No.: B15349920

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calicene (triapentafulvalene) is a fascinating cross-conjugated hydrocarbon that has been the

subject of numerous theoretical studies to elucidate its electronic structure and aromatic

character. The molecule consists of a three-membered ring and a five-membered ring

connected by an exocyclic double bond. This unique structure allows for a zwitterionic

resonance form where the three-membered ring bears a positive charge and the five-

membered ring a negative charge. According to Hückel's rule, in this charge-separated state,

both rings would possess aromatic characteristics (2π electrons in the cyclopropenyl cation

and 6π electrons in the cyclopentadienyl anion). However, the neutral form exhibits a polyene-

like structure. Density Functional Theory (DFT) calculations are a powerful tool to investigate

the degree of aromaticity in calicene by analyzing its structural, magnetic, and energetic

properties.

These application notes provide a detailed overview and protocols for employing DFT

calculations to assess the aromaticity of calicene.
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Data Presentation: Aromaticity Indices of Calicene
The aromaticity of calicene is not a simple "yes" or "no" answer but rather a quantitative

measure of the contribution of its aromatic zwitterionic form to the overall ground state. This is

assessed through several indices calculated using DFT.

Structural Criterion: Bond Length Alternation (BLA)
A key indicator of aromaticity is the degree of bond length equalization within a cyclic system.

Aromatic compounds exhibit minimal bond length alternation, while non-aromatic and anti-

aromatic systems show significant alternation between single and double bonds. DFT

calculations provide optimized geometries from which bond lengths can be precisely measured.

Studies have shown that calicene possesses substantial bond alternation, suggesting a

significant contribution from the non-aromatic, polyene-like resonance structure.[1]

Bond
Calculated Bond Length (Å) at B3LYP/6-
311++G** Level

C1-C2 (3-membered ring) ~1.36 - 1.37

C2-C3, C4-C8 (5-membered ring) ~1.42 - 1.46

C5-C6 (5-membered ring) ~1.42 - 1.43

C7-C8 (exocyclic) ~1.35

(Data derived from qualitative descriptions in

computational studies)[1]

Magnetic Criteria: Nucleus-Independent Chemical Shift
(NICS) and Magnetic Susceptibility Exaltation (Λ)
Magnetic properties are among the most reliable indicators of aromaticity. Aromatic systems

sustain a diatropic ring current in the presence of an external magnetic field, leading to

magnetic shielding inside the ring (negative NICS values). Anti-aromatic systems sustain a

paratropic ring current, causing deshielding (positive NICS values).
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NICS Values: NICS values are typically calculated at the geometric center of the ring (NICS(0))

and at a certain distance above the ring plane (e.g., 1 Å, NICS(1)) to assess the π-electron

contribution. The out-of-plane component of the NICS tensor (NICS(1)zz) is often considered a

more robust indicator of aromaticity. For calicene, separate NICS calculations for the three-

and five-membered rings are necessary. While specific values from a comprehensive study are

not readily available in summarized form, the expected trend for the zwitterionic form would be

negative NICS values for both rings. A detailed study on the NICS values of calicene and its

derivatives has been reported by Vessally et al.[2]

Ring NICS(0) (ppm) NICS(1) (ppm)
NICS(1)zz
(ppm)

Aromatic
Character

Three-membered

Ring
[Insert Value] [Insert Value] [Insert Value]

[Aromatic/Antiaro

matic/Non-

aromatic]

Five-membered

Ring
[Insert Value] [Insert Value] [Insert Value]

[Aromatic/Antiaro

matic/Non-

aromatic]

(This table

serves as a

template for

presenting NICS

data.)

Magnetic Susceptibility Exaltation (Λ): This is a measure of the anomalous magnetic

susceptibility of a cyclic conjugated system compared to an acyclic reference compound.

Aromatic molecules have exalted diamagnetic susceptibilities (negative Λ values), while anti-

aromatic molecules have exalted paramagnetic susceptibilities (positive Λ values).
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Molecule
Magnetic Susceptibility
Exaltation (Λ) (cgs-ppm)

Aromatic Character

Calicene [Insert Value]
[Aromatic/Antiaromatic/Non-

aromatic]

(This table serves as a

template for presenting

magnetic susceptibility data.)

Experimental Protocols
The following protocols outline the general steps for performing DFT calculations to evaluate

the aromaticity of calicene.

Protocol 1: Geometry Optimization and Bond Length
Analysis

Input File Preparation:

Construct the initial 3D structure of calicene.

Define the computational method in the input file. A commonly used and reliable level of

theory for such systems is B3LYP with the 6-311++G** basis set.[3]

Specify the task as "Optimization" (Opt) and request frequency calculation (Freq) to

confirm the optimized structure is a true minimum.

Execution of Calculation:

Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, Q-

Chem).

Analysis of Results:

Verify that the optimization has converged and that there are no imaginary frequencies,

confirming a local minimum.
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Extract the optimized Cartesian coordinates.

Measure the bond lengths between adjacent carbon atoms in both rings and the exocyclic

double bond.

Calculate the Bond Length Alternation (BLA) by taking the difference between the average

single and double bond lengths within each ring. A smaller BLA value is indicative of

higher aromatic character.

Protocol 2: Nucleus-Independent Chemical Shift (NICS)
Calculation

Input File Preparation (using the optimized geometry from Protocol 1):

Specify the computational method, for instance, B3LYP/6-311+G(d,p), which has been

shown to be effective for NICS calculations.

Include the NMR keyword to request the calculation of magnetic shielding tensors.

To calculate NICS, place a "ghost" atom (Bq) at the geometric center of each ring. This is

done by adding Bq with its coordinates to the molecular specification without any

associated basis functions.

For NICS(0), the ghost atom is placed in the plane of the ring.

For NICS(1), the ghost atom is placed 1.0 Å directly above the ring's geometric center.

Execution of Calculation:

Run the calculation using a quantum chemistry software package.

Analysis of Results:

From the output file, locate the calculated isotropic magnetic shielding value for the ghost

atom.

The NICS value is the negative of this shielding value.
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Negative NICS values suggest aromaticity, while positive values suggest anti-aromaticity.

Values close to zero are indicative of a non-aromatic character.

For a more refined analysis, extract the out-of-plane component of the shielding tensor

(zz-component) to obtain NICSzz, which is often a better descriptor of π-aromaticity.

Protocol 3: Magnetic Susceptibility Calculation
Input File Preparation (using the optimized geometry):

Specify the computational method (e.g., B3LYP/6-311++G**) and include the NMR

keyword. The Continuous Set of Gauge Transformations (CSGT) or Gauge-Including

Atomic Orbital (GIAO) methods are commonly used.

The software will compute the magnetic susceptibility tensor.

Execution of Calculation:

Run the calculation.

Analysis of Results:

Extract the isotropic magnetic susceptibility (χiso) from the output.

To calculate the magnetic susceptibility exaltation (Λ), the susceptibility of a suitable

acyclic reference molecule needs to be calculated at the same level of theory. The

reference should have the same number and type of atoms and bonds.

Λ = χiso(Calicene) - χiso(Reference).

A negative value of Λ indicates diatropism (aromaticity), while a positive value indicates

paratropism (anti-aromaticity).
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Caption: Workflow for DFT-based aromaticity assessment of calicene.
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Manifestations of Aromaticity

Calculated DFT Indices

Aromaticity of Calicene

Structural Criteria Magnetic Criteria Energetic Criteria

Bond Length Alternation (BLA)
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Magnetic Susceptibility
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Click to download full resolution via product page

Caption: Relationship between the concept of aromaticity and its computational descriptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dft-calculations-of-calicene-aromaticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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